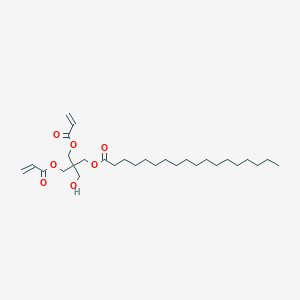

Pentaerythritol diacrylate monostearate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C29H50O7 |

|---|---|

Molecular Weight |

510.7 g/mol |

IUPAC Name |

[2-(hydroxymethyl)-3-prop-2-enoyloxy-2-(prop-2-enoyloxymethyl)propyl] octadecanoate |

InChI |

InChI=1S/C29H50O7/c1-4-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-28(33)36-25-29(22-30,23-34-26(31)5-2)24-35-27(32)6-3/h5-6,30H,2-4,7-25H2,1H3 |

InChI Key |

UXRNWUYCCQFHIH-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC(CO)(COC(=O)C=C)COC(=O)C=C |

Synonyms |

PEDAS cpd pentaerythritol diacrylate monostearate |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Pentaerythritol Diacrylate Monostearate

This technical guide provides a comprehensive overview of the chemical properties of Pentaerythritol diacrylate monostearate, tailored for researchers, scientists, and drug development professionals. The document details the compound's physicochemical characteristics, spectral data, and potential applications, with a focus on its relevance in drug delivery systems.

Chemical and Physical Properties

This compound is a multifunctional monomer possessing both acrylate and stearate ester groups attached to a central pentaerythritol core. This unique structure imparts a combination of properties, including the reactivity of the acrylate groups for polymerization and the lipophilicity of the stearate chain.

General Properties

A summary of the key identifying and physical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C29H50O7 | [1][2] |

| Molecular Weight | 510.7 g/mol | [1][2] |

| CAS Number | 92092-01-8 | [1] |

| IUPAC Name | [2-(hydroxymethyl)-3-prop-2-enoyloxy-2-(prop-2-enoyloxymethyl)propyl] octadecanoate | [2] |

| Synonyms | PEDAS cpd, 2-(Hydroxymethyl)-2-((stearoyloxy)methyl)propane-1,3-diyl diacrylate | [2] |

| Melting Point | 29-31 °C (lit.) | [3] |

| Density | 1.018 g/mL at 25 °C (lit.) | [3] |

Computed Properties

Computational models provide further insight into the molecule's characteristics relevant to its behavior in chemical and biological systems.

| Property | Value | Reference |

| XLogP3 | 6.9 | [2] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 7 | [1] |

| Rotatable Bond Count | 26 | [2] |

| Exact Mass | 510.355654 g/mol | [2] |

| Topological Polar Surface Area | 99.1 Ų | [1] |

Synthesis and Purification

The synthesis of this compound involves the selective esterification of pentaerythritol with stearic acid and acrylic acid. Achieving the desired substitution pattern requires careful control of reaction conditions to favor the formation of the diacrylate monostearate over other possible esters (mono-, tri-, and tetra-esters of either acid, and mixed esters with different substitution ratios).

General Synthesis Workflow

Experimental Considerations

-

Selective Esterification: To achieve the desired diacrylate monostearate, a stepwise approach could be employed. First, the monostearate of pentaerythritol could be synthesized by reacting pentaerythritol with one equivalent of stearic acid. Subsequently, the remaining hydroxyl groups could be reacted with two equivalents of acrylic acid or acryloyl chloride. Alternatively, a one-pot synthesis with carefully controlled stoichiometry and reaction times might be possible, though this would likely result in a mixture of products requiring extensive purification. Enzymatic catalysis using lipases could offer higher selectivity under milder reaction conditions.

-

Purification: Purification of the final product is crucial to remove unreacted starting materials, catalyst, and by-products. A typical purification protocol would involve:

-

Neutralization and Washing: The reaction mixture is first neutralized to remove the acid catalyst and then washed with water and brine to remove water-soluble impurities.

-

Solvent Removal: The organic solvent is removed under reduced pressure.

-

Column Chromatography: The crude product is purified by column chromatography on silica gel, using a gradient of solvents (e.g., hexane and ethyl acetate) to separate the desired product from other esters and unreacted starting materials.[4] The progress of the separation can be monitored by thin-layer chromatography.

-

Final Drying: The purified fractions are combined, and the solvent is evaporated under high vacuum to yield the pure this compound.

-

Analytical Data

Spectral Analysis Workflow

The identity and purity of the synthesized this compound are confirmed using various spectroscopic techniques.

Spectroscopic Data

| Technique | Key Features and Interpretation |

| FT-IR | The FT-IR spectrum would show characteristic absorption bands for the ester carbonyl groups (C=O) around 1720-1740 cm⁻¹, the carbon-carbon double bonds (C=C) of the acrylate groups around 1635 cm⁻¹, the C-O stretching of the ester groups around 1150-1250 cm⁻¹, and a broad O-H stretching band around 3400 cm⁻¹ for the remaining hydroxyl group. |

| ¹H NMR | The ¹H NMR spectrum would provide detailed structural information. Protons of the acrylate groups would appear in the vinyl region (δ 5.8-6.4 ppm). The protons of the methylene groups of the pentaerythritol core attached to the ester groups would be shifted downfield. The long alkyl chain of the stearate group would show a complex set of signals in the aliphatic region (δ 0.8-2.5 ppm). The presence of a signal for the hydroxyl proton would confirm the monohydroxylated structure. |

| ¹³C NMR | The ¹³C NMR spectrum would show signals for the carbonyl carbons of the ester groups (δ ~170 ppm), the carbons of the acrylate double bonds (δ ~128-131 ppm), the quaternary carbon of the pentaerythritol core, and the various methylene carbons of the pentaerythritol and stearate moieties. |

| Mass Spec. | Mass spectrometry would be used to confirm the molecular weight of the compound. The expected molecular ion peak [M]+ or protonated molecular ion peak [M+H]+ would be observed at m/z 510.7 or 511.7, respectively. |

Applications in Drug Development

The unique bifunctional nature of this compound makes it a promising candidate for various applications in drug development, particularly in the formulation of drug delivery systems. The acrylate groups can be polymerized to form a crosslinked polymer matrix, while the stearate chain provides lipophilicity, which can be advantageous for encapsulating hydrophobic drugs and controlling their release.

Potential as a Polymerizable Surfactant in Nanoparticle Formulation

This compound can act as a polymerizable surfactant (surfmer) in the preparation of drug-loaded nanoparticles. Its amphiphilic character can help stabilize emulsions during polymerization, and its subsequent incorporation into the polymer matrix can enhance the stability of the nanoparticles and modulate drug release.

Controlled Drug Release

The crosslinked polymer matrix formed from this compound can serve as a reservoir for controlled drug release. The release kinetics can be tuned by varying the degree of crosslinking (by adjusting the monomer-to-initiator ratio or incorporating other multifunctional monomers) and by the hydrophobic interactions between the stearate chains and the encapsulated drug. The release mechanism is expected to be diffusion-controlled, where the drug molecules diffuse through the polymer matrix.[5]

Biocompatibility Considerations

For any material to be used in drug delivery, biocompatibility is a critical parameter. While there is no specific biocompatibility data available for this compound, studies on other pentaerythritol-based acrylates and acrylate polymers in general provide some insights. Pentaerythritol triacrylate has been investigated for bone tissue engineering applications and has shown good cytocompatibility with human adipose-derived mesenchymal stromal cells.[6][7] However, acrylates as a class can sometimes elicit skin sensitization and other adverse reactions.[8] Therefore, comprehensive in vitro and in vivo biocompatibility studies, including cytotoxicity, hemocompatibility, and immunogenicity assessments, would be mandatory before considering this compound for any pharmaceutical application.

Safety and Handling

Conclusion

This compound is a versatile molecule with a unique combination of reactive acrylate functionalities and a lipophilic stearate chain. This structure makes it a promising material for the development of novel drug delivery systems, particularly for the encapsulation and controlled release of hydrophobic drugs. While further research is needed to fully elucidate its synthesis, purification, and, most importantly, its biocompatibility and drug release properties, the information presented in this guide provides a solid foundation for researchers and drug development professionals interested in exploring the potential of this compound.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. This compound | C29H50O7 | CID 4145213 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 92092-01-8 [chemicalbook.com]

- 4. HPLC Separation of Maleic Acid and Pentaerythritol | SIELC Technologies [sielc.com]

- 5. Drug release kinetics and biological properties of a novel local drug carrier system - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In vitro and in vivo characterization of pentaerythritol triacrylate-co-trimethylolpropane nanocomposite scaffolds as potential bone augments and grafts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In Vitro and In Vivo Characterization of Pentaerythritol Triacrylate-co-Trimethylolpropane Nanocomposite Scaffolds as Potential Bone Augments and Grafts - PMC [pmc.ncbi.nlm.nih.gov]

- 8. INTRODUCTION - NTP Genetically Modified Model Report on the Toxicology Studies of Pentaerythritol Triacrylate (Technical Grade) (CASRN 3524-68-3) in F344/N Rats, B6C3F1 Mice, and Genetically Modified (FVB Tg.AC Hemizygous) Mice (Dermal Studies) - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Pentaerythritol Diacrylate Monostearate

This technical guide provides a comprehensive overview of a proposed synthetic protocol for pentaerythritol diacrylate monostearate, a complex ester with potential applications in polymer chemistry and materials science. The synthesis is conceptualized as a two-step process, beginning with the selective mono-esterification of pentaerythritol with stearic acid, followed by the di-acrylation of the resulting intermediate. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering detailed methodologies and expected quantitative data based on analogous reactions reported in the scientific literature.

Synthesis Overview

The synthesis of this compound involves two sequential esterification reactions. The first is a selective esterification to form pentaerythritol monostearate, and the second is the acrylation of the remaining hydroxyl groups.

Step 1: Synthesis of Pentaerythritol Monostearate

This step involves the reaction of pentaerythritol with stearic acid. To favor the formation of the mono-ester, a significant molar excess of pentaerythritol is utilized. The reaction can be catalyzed by an acid or a metallic catalyst. An enzymatic approach could also be considered for enhanced selectivity.

Step 2: Synthesis of this compound

The intermediate, pentaerythritol monostearate, is then reacted with acrylic acid or a more reactive derivative like acryloyl chloride to introduce the diacrylate functionalities. This reaction is typically carried out in the presence of an acid catalyst and a polymerization inhibitor to prevent the self-polymerization of the acrylate groups.

Experimental Protocols

2.1. Step 1: Synthesis of Pentaerythritol Monostearate

Materials:

-

Pentaerythritol (PE)

-

Stearic Acid

-

Stannous Chloride (SnCl₂) or p-Toluenesulfonic acid (p-TSA) as catalyst

-

Toluene (as solvent for azeotropic water removal)

Procedure:

-

A reaction flask equipped with a mechanical stirrer, a thermometer, a Dean-Stark trap, and a reflux condenser is charged with pentaerythritol and stearic acid in a molar ratio of 4:1 (PE:Stearic Acid) to favor mono-esterification.

-

Toluene is added to the flask (approximately 50% by weight of the total reactants).

-

The catalyst (e.g., 0.05 mol% SnCl₂) is added to the mixture.

-

The reaction mixture is heated to a temperature of 150-180°C with vigorous stirring.

-

Water produced during the esterification is removed azeotropically using the Dean-Stark trap.

-

The reaction progress is monitored by measuring the acid value of the mixture. The reaction is considered complete when the acid value stabilizes.

-

Upon completion, the toluene is removed by vacuum distillation.

-

The crude product is purified by washing with a dilute sodium bicarbonate solution to remove the acidic catalyst and unreacted stearic acid, followed by washing with water until neutral. The product is then dried under vacuum.

2.2. Step 2: Synthesis of this compound

Materials:

-

Pentaerythritol Monostearate (from Step 1)

-

Acrylic Acid

-

p-Toluenesulfonic acid (p-TSA) as catalyst

-

Hydroquinone or MEHQ (Monomethyl ether hydroquinone) as polymerization inhibitor

-

Toluene (as solvent)

Procedure:

-

A reaction flask, similar to the one used in Step 1, is charged with the purified pentaerythritol monostearate.

-

Toluene is added as a solvent.

-

Acrylic acid is added in a slight molar excess (e.g., 2.2 moles per mole of pentaerythritol monostearate).

-

The catalyst (e.g., 2 wt% p-TSA) and a polymerization inhibitor (e.g., 0.1 wt% hydroquinone) are added to the mixture.[1]

-

The mixture is heated to 110-120°C and refluxed, with the water of reaction being removed azeotropically.

-

The reaction is monitored by techniques such as thin-layer chromatography (TLC) or by measuring the hydroxyl value of the reaction mixture.

-

Once the reaction is complete, the mixture is cooled, and the catalyst is neutralized and removed by washing with a dilute alkaline solution followed by water.

-

The solvent is removed under reduced pressure.

-

The final product, this compound, is obtained after purification, which may involve column chromatography if high purity is required.

Data Presentation

The following tables summarize the typical quantitative data for the synthesis of pentaerythritol esters based on related literature.

Table 1: Reaction Parameters for Pentaerythritol Monostearate Synthesis

| Parameter | Value | Reference |

| Reactant Molar Ratio (PE:Stearic Acid) | 4:1 | [2] |

| Catalyst | Stannous Chloride or NaOH | [3] |

| Catalyst Loading | 0.02-0.1 parts by weight | [3] |

| Reaction Temperature | 150-260°C | [3] |

| Reaction Time | 3-5 hours | [3] |

| Pressure | Vacuum (0.005-0.01 KPa) | [3] |

| Expected Yield | >90% (conversion) | [2] |

Table 2: Reaction Parameters for Pentaerythritol Diacrylate Synthesis (Analogous)

| Parameter | Value | Reference |

| Reactant Molar Ratio (AA:PE) | 2.6:1 | [1] |

| Catalyst | p-Toluenesulfonic acid | [1] |

| Catalyst Loading | 2.0 wt% | [1] |

| Polymerization Inhibitor | Hydroquinone/Copper Sulfate | [1] |

| Inhibitor Loading | 2.0 wt% | [1] |

| Reaction Temperature | 120°C | [1] |

| Reaction Time | 4 hours | [1] |

| Solvent | Toluene | [1] |

| Expected Yield (PEDA) | ~52% | [1] |

Visualization of the Experimental Workflow

The following diagram illustrates the proposed two-step synthesis of this compound.

Caption: Workflow for the two-step synthesis of this compound.

References

- 1. US2719867A - Purification of pentaerythritol - Google Patents [patents.google.com]

- 2. Production of Pentaerythritol Monoricinoleate (PEMR) by immobilized Candida antarctica lipase B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CN100341844C - Pentaerythritol stearate preparation method - Google Patents [patents.google.com]

An In-depth Technical Guide to Pentaerythritol Diacrylate Monostearate (CAS 92092-01-8)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Pentaerythritol diacrylate monostearate (CAS 92092-01-8), a unique multifunctional monomer. Due to the limited availability of detailed experimental data for this specific compound, this guide synthesizes information from chemical databases, supplier technical data, and scientific literature on closely related compounds to present a thorough technical resource.

Chemical Identity and Properties

This compound is a chemical compound characterized by a central pentaerythritol core esterified with two acrylate groups and one stearate group. This structure imparts a combination of properties, with the acrylate groups providing reactive sites for polymerization and the long-chain stearate group influencing its hydrophobicity and compatibility with various formulations.

Chemical Structure and Identifiers

-

IUPAC Name: [2-(hydroxymethyl)-3-prop-2-enoyloxy-2-(prop-2-enoyloxymethyl)propyl] octadecanoate

-

CAS Number: 92092-01-8

-

Molecular Formula: C₂₉H₅₀O₇

-

Synonyms: PEDAS cpd, 2-(Hydroxymethyl)-2-((stearoyloxy)methyl)propane-1,3-diyl diacrylate

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Source |

| Molecular Weight | 510.7 g/mol | |

| Melting Point | 29-31 °C | |

| Density | 1.018 g/mL at 25 °C | |

| Topological Polar Surface Area | 99.1 Ų | |

| Hydrogen Bond Donor Count | 1 | |

| Hydrogen Bond Acceptor Count | 7 | |

| XLogP3 | 8.9 |

Synthesis

Proposed Experimental Protocol: Direct Esterification

This proposed protocol is based on established methods for synthesizing similar pentaerythritol esters.

Materials:

-

Pentaerythritol

-

Acrylic acid

-

Stearic acid

-

p-Toluenesulfonic acid (catalyst)

-

Hydroquinone (polymerization inhibitor)

-

Toluene (solvent for azeotropic removal of water)

Procedure:

-

Reaction Setup: A round-bottom flask is equipped with a magnetic stirrer, a Dean-Stark apparatus, a condenser, and a temperature controller.

-

Charging Reactants: The flask is charged with pentaerythritol, stearic acid, acrylic acid, p-toluenesulfonic acid, hydroquinone, and toluene. The molar ratio of the reactants would be a critical parameter to control the degree of substitution.

-

Reaction: The mixture is heated to reflux. The water formed during the esterification is removed azeotropically with toluene and collected in the Dean-Stark trap. The reaction progress can be monitored by measuring the amount of water collected.

-

Work-up: After the theoretical amount of water has been collected, the reaction mixture is cooled to room temperature. The crude product is then washed with a sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure. The final product can be purified by column chromatography to isolate the desired this compound.

Pentaerythritol diacrylate monostearate molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of pentaerythritol diacrylate monostearate. The information is presented to be of maximal utility to researchers, scientists, and professionals in drug development, with a focus on quantitative data, and a representative experimental protocol.

Core Physicochemical Data

This compound is a multifunctional monomer with a complex structure that lends itself to various applications in polymer and materials science. A summary of its key quantitative properties is provided below.

| Property | Value | Source(s) |

| Molecular Formula | C₂₉H₅₀O₇ | [1][2][3] |

| Molecular Weight | 510.7 g/mol | [1][2][3] |

| IUPAC Name | [2-(hydroxymethyl)-3-prop-2-enoyloxy-2-(prop-2-enoyloxymethyl)propyl] octadecanoate | [1][3] |

| CAS Number | 92092-01-8 | [1][2] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 7 | [2] |

| Topological Polar Surface Area | 99.1 Ų | [1][3] |

Experimental Protocols

Representative Synthesis of a Pentaerythritol Acrylate Ester (Adapted from the synthesis of Pentaerythritol Diacrylate)

This protocol is based on the direct esterification of pentaerythritol with acrylic acid and is provided as a foundational method that could be adapted for the inclusion of stearic acid to produce this compound.

Materials:

-

Pentaerythritol (PER)

-

Acrylic Acid (AA)

-

Stearic Acid

-

p-Toluenesulfonic acid (catalyst)[1]

-

Hydroquinone (inhibitor)[1]

-

Toluene (solvent)[1]

-

Sodium hydroxide solution (for washing)

-

Saturated sodium chloride solution (for washing)

-

Anhydrous magnesium sulfate (for drying)

Procedure:

-

Reaction Setup: A four-necked flask is equipped with a mechanical stirrer, a thermometer, a Dean-Stark trap with a condenser, and a nitrogen inlet.

-

Charging Reactants: The flask is charged with pentaerythritol, a molar excess of acrylic acid, and a molar equivalent of stearic acid relative to the desired degree of substitution. Toluene is added as an azeotropic solvent.

-

Addition of Catalyst and Inhibitor: p-Toluenesulfonic acid (as a catalyst) and hydroquinone (as a polymerization inhibitor) are added to the reaction mixture.[1]

-

Reaction: The mixture is heated to a specified temperature (e.g., 120°C) under a nitrogen atmosphere with constant stirring.[1] The water produced during the esterification is removed azeotropically using the Dean-Stark trap. The reaction is monitored for completion by tracking the amount of water collected.

-

Work-up: After cooling to room temperature, the reaction mixture is washed sequentially with a dilute sodium hydroxide solution to remove the acidic catalyst and unreacted acrylic acid, followed by a saturated sodium chloride solution.

-

Drying and Solvent Removal: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be further purified by column chromatography to isolate the desired this compound.

Logical and Experimental Workflows

Given that this compound is a synthetic chemical compound, its direct involvement in biological signaling pathways is not documented. However, for researchers synthesizing or utilizing this compound, logical workflows for its synthesis and characterization are critical. The following diagrams illustrate these processes.

Caption: A generalized workflow for the synthesis of this compound.

Caption: A logical workflow for the physicochemical characterization of a synthesized compound.

References

An In-depth Technical Guide to the Polymerization of Pentaerythritol Diacrylate Monostearate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pentaerythritol diacrylate monostearate (PEDAS) is a functional monomer possessing both polymerizable acrylate groups and a hydrophobic stearate chain. This unique structure makes it a candidate for the development of novel polymers with tailored properties for a range of applications, including drug delivery systems. This technical guide provides a comprehensive overview of the theoretical polymerization mechanism of PEDAS, drawing upon established principles of acrylate chemistry and analysis of related compounds. The document outlines plausible synthetic routes, detailed hypothetical experimental protocols, and potential applications in the pharmaceutical sciences.

Introduction

Pentaerythritol-based acrylates are a versatile class of monomers utilized in the formation of cross-linked polymer networks. The incorporation of a long-chain fatty acid, such as stearic acid, into the molecular architecture of a diacrylate monomer like pentaerythritol diacrylate introduces a significant hydrophobic character. The resulting monomer, this compound (PEDAS), is an amphiphilic molecule with the potential to form polymers with unique self-assembly properties and drug-solubilizing capabilities. This guide will focus on the core principles governing the polymerization of this specialized monomer.

Synthesis of this compound

The synthesis of PEDAS is not widely documented in publicly available literature. However, a rational synthetic approach can be extrapolated from the well-established synthesis of a similar compound, pentaerythritol diacrylate (PEDA). The most common method for synthesizing PEDA is the direct esterification of pentaerythritol with acrylic acid.[1][2]

A plausible synthetic route for PEDAS would involve a multi-step esterification of pentaerythritol. This could be a sequential process involving the initial esterification of one hydroxyl group with stearic acid, followed by the esterification of two of the remaining hydroxyl groups with acrylic acid. Alternatively, a statistical esterification of pentaerythritol with a stoichiometric mixture of stearic acid and acrylic acid could be employed, followed by purification to isolate the desired PEDAS monomer.

A key challenge in the synthesis of acrylate esters is the prevention of premature polymerization at the elevated temperatures required for esterification.[1] Therefore, the inclusion of polymerization inhibitors such as hydroquinone is crucial.

Core Polymerization Mechanism: Free-Radical Polymerization

The primary mechanism for the polymerization of acrylate monomers is free-radical polymerization .[1] This chain reaction process can be divided into three main stages: initiation, propagation, and termination.

Initiation

The polymerization of PEDAS is initiated by the generation of free radicals. These highly reactive species can be produced through the thermal or photolytic decomposition of an initiator molecule.[1]

-

Thermal Initiation: This involves the use of initiators that decompose at elevated temperatures to form radicals. A common example is azobisisobutyronitrile (AIBN).

-

Photochemical Initiation: This method employs photoinitiators that generate radicals upon exposure to ultraviolet (UV) light. This technique offers spatial and temporal control over the polymerization process.

The choice of initiator will depend on the desired reaction conditions and the intended application of the resulting polymer.

Propagation

Once formed, the initiator radical adds to the carbon-carbon double bond of an acrylate group on a PEDAS monomer. This creates a new radical species, which can then react with another PEDAS monomer. This process repeats, leading to the rapid growth of a polymer chain.

The presence of two acrylate groups per PEDAS monomer means that cross-linking can occur, leading to the formation of a three-dimensional polymer network. The long, hydrophobic stearate chain is expected to influence the conformation of the growing polymer chains and the overall architecture of the resulting network.

Termination

The growth of polymer chains is terminated by reactions that consume the radical active centers. Termination can occur through two primary mechanisms:

-

Combination: Two growing polymer radicals combine to form a single, non-reactive polymer chain.

-

Disproportionation: A hydrogen atom is transferred from one polymer radical to another, resulting in two non-reactive polymer chains, one with a saturated end and the other with an unsaturated end.

The termination mechanism can be influenced by factors such as monomer concentration and reaction temperature.

Hypothetical Experimental Protocols

The following are detailed, hypothetical protocols for the synthesis and polymerization of PEDAS, based on established procedures for similar monomers.

Synthesis of this compound

Materials:

-

Pentaerythritol

-

Stearic Acid

-

Acrylic Acid

-

p-Toluenesulfonic acid (catalyst)

-

Hydroquinone (inhibitor)

-

Toluene (solvent)

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, add pentaerythritol (1.0 mol), stearic acid (1.0 mol), acrylic acid (2.2 mol), p-toluenesulfonic acid (0.05 mol), and hydroquinone (0.01 mol).

-

Add toluene to the flask to facilitate azeotropic removal of water.

-

Heat the reaction mixture to reflux (approximately 110-120 °C) with continuous stirring.

-

Monitor the reaction progress by measuring the amount of water collected in the Dean-Stark trap.

-

Once the theoretical amount of water has been collected, cool the reaction mixture to room temperature.

-

Wash the organic phase with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic phase over anhydrous magnesium sulfate and filter.

-

Remove the toluene under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography to isolate this compound.

Free-Radical Polymerization of PEDAS

Materials:

-

This compound (PEDAS)

-

Azobisisobutyronitrile (AIBN) (thermal initiator)

-

Toluene (solvent)

Procedure:

-

Dissolve PEDAS (10 g) in toluene (50 mL) in a reaction vessel.

-

Add AIBN (0.1 g, 1 wt% relative to monomer) to the solution.

-

Purge the reaction mixture with an inert gas (e.g., nitrogen or argon) for 30 minutes to remove dissolved oxygen, which can inhibit polymerization.

-

Heat the reaction mixture to 70 °C with continuous stirring.

-

Maintain the reaction at this temperature for 24 hours.

-

Cool the reaction mixture to room temperature.

-

Precipitate the polymer by pouring the reaction mixture into a large excess of a non-solvent (e.g., methanol).

-

Collect the precipitated polymer by filtration and dry it under vacuum.

Data Presentation

Due to the lack of specific experimental data for the polymerization of PEDAS in the literature, the following table presents hypothetical data based on typical values for acrylate polymerization.

| Parameter | Hypothetical Value | Conditions |

| Monomer Conversion | 85% | 24 hours, 70 °C, 1 wt% AIBN |

| Number-Average Molar Mass (Mn) | 25,000 g/mol | Measured by Gel Permeation Chromatography (GPC) |

| Polydispersity Index (PDI) | 2.5 | Calculated from GPC data (Mw/Mn) |

Potential Applications in Drug Development

The amphiphilic nature of poly(this compound) makes it a promising candidate for various applications in drug delivery.

-

Nanoparticle Drug Carriers: The polymer could self-assemble into nanoparticles in an aqueous environment, with a hydrophobic core capable of encapsulating poorly water-soluble drugs. The hydrophilic surface of such nanoparticles could improve their stability in biological fluids and prolong circulation time.

-

Controlled Release Matrices: The cross-linked network structure of the polymer could be used to create hydrogels or solid implants for the sustained release of therapeutic agents. The degradation of the polymer matrix would govern the release rate of the entrapped drug.

Visualizations

Caption: Free-Radical Polymerization Mechanism of PEDAS.

Caption: Experimental Workflow for PEDAS Synthesis and Polymerization.

Conclusion

While direct experimental data on the polymerization of this compound is scarce, a thorough understanding of its polymerization mechanism can be derived from the well-established principles of free-radical polymerization of acrylate monomers. The unique amphiphilic structure of PEDAS suggests significant potential for the creation of novel polymeric materials with tailored properties for advanced applications, particularly in the field of drug delivery. Further research is warranted to explore the synthesis, polymerization kinetics, and material properties of this promising monomer.

References

An In-depth Technical Guide to the Solubility of Pentaerythritol Diacrylate Monostearate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of pentaerythritol diacrylate monostearate in various organic solvents. Due to the limited availability of specific quantitative public data, this document focuses on providing a qualitative understanding based on the solubility of structurally related compounds and outlines a detailed experimental protocol for determining precise solubility values.

Introduction to this compound

This compound is a multifunctional monomer characterized by a central pentaerythritol core esterified with two acrylate groups and one long-chain stearate group. This unique structure, combining polymerizable acrylate functionalities with a hydrophobic stearate tail, makes it a valuable component in various applications, including the formulation of polymers, coatings, and drug delivery systems. Understanding its solubility in different organic solvents is crucial for its effective use in these fields, enabling proper formulation, processing, and purification.

Solubility Profile

While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, a qualitative solubility profile can be inferred from the behavior of its constituent parts: the pentaerythritol backbone, the acrylate groups, and the long stearate chain.

Pentaerythritol itself exhibits some solubility in polar organic solvents such as ethanol and is generally insoluble in nonpolar solvents like benzene and hexane. Conversely, the long, nonpolar stearate chain imparts significant hydrophobic character to the molecule. The acrylate groups are moderately polar. Therefore, the overall solubility of this compound is expected to be highest in solvents with a balanced polarity or in nonpolar organic solvents that can effectively solvate the long hydrocarbon chain.

Table 1: Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Classification | Solvent Example | Expected Solubility | Rationale |

| Nonpolar Solvents | Hexane, Toluene, Benzene | Soluble | The long, nonpolar stearate chain is the dominant structural feature, favoring interaction with nonpolar solvents. |

| Polar Aprotic Solvents | Acetone, Ethyl Acetate | Moderately Soluble to Soluble | These solvents can interact with the ester and acrylate groups, while also accommodating the hydrophobic stearate chain to some extent. |

| Polar Protic Solvents | Ethanol, Methanol | Sparingly Soluble to Soluble | The presence of hydroxyl groups in these solvents can lead to some interaction with the ester and acrylate moieties. Solubility is expected to be higher in longer-chain alcohols. Pentaerythritol stearate is reportedly soluble in ethanol.[1][2] |

| Highly Polar Solvents | Water | Insoluble | The molecule's significant hydrophobic character from the stearate chain and the acrylate groups makes it practically insoluble in water. Pentaerythritol triacrylate is also noted as being insoluble in water.[3][4] |

Note: This table is based on chemical principles and data from related compounds. Experimental verification is necessary for precise quantitative values.

Experimental Protocol for Solubility Determination

To obtain precise and reliable quantitative solubility data for this compound, a standardized experimental protocol should be followed. The "shake-flask" method is a widely accepted and robust technique for determining the equilibrium solubility of a solid compound in a solvent.

Objective: To determine the saturation solubility of this compound in a selection of organic solvents at a specified temperature (e.g., 25 °C).

Materials:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Glass vials or flasks with airtight screw caps

-

Constant temperature shaker or incubator

-

Analytical balance (± 0.1 mg)

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for concentration analysis

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of glass vials, each containing a known volume of a specific organic solvent. The presence of excess solid is crucial to ensure that saturation is reached.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C ± 0.5 °C).

-

Agitate the samples for a sufficient period to allow the system to reach equilibrium. A preliminary study should be conducted to determine the time required to reach equilibrium (e.g., 24, 48, and 72 hours). Equilibrium is reached when the concentration of the solute in the solvent remains constant over time.

-

-

Sample Collection and Preparation:

-

Once equilibrium is achieved, stop the agitation and allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe.

-

Immediately filter the withdrawn sample through a syringe filter into a pre-weighed volumetric flask to remove any undissolved solid particles.

-

Record the exact volume of the filtered solution.

-

-

Gravimetric Analysis (for a rough estimate) or Chromatographic Analysis (for high accuracy):

-

Gravimetric Method:

-

Evaporate the solvent from the volumetric flask under a gentle stream of nitrogen or in a vacuum oven at a temperature below the decomposition point of the solute.

-

Once the solvent is completely removed, weigh the volumetric flask containing the dried solute.

-

Calculate the mass of the dissolved solid and express the solubility in g/100mL or other appropriate units.

-

-

Chromatographic Method (HPLC/GC):

-

Dilute the filtered saturated solution with a known volume of the same solvent to a concentration that falls within the linear range of a pre-established calibration curve.

-

Analyze the diluted sample using a validated HPLC or GC method to determine the precise concentration of this compound.

-

The calibration curve should be prepared using standard solutions of known concentrations of this compound in the same solvent.

-

-

-

Data Reporting:

-

Express the solubility as a mean value with the standard deviation from at least three replicate experiments for each solvent.

-

Report the solubility in appropriate units, such as grams per 100 mL (g/100mL) or moles per liter (mol/L), and specify the temperature at which the measurement was performed.

-

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

Caption: Workflow for determining the solubility of a solid in an organic solvent.

Conclusion

While specific quantitative solubility data for this compound remains elusive in the public domain, a strong qualitative understanding can be derived from its chemical structure. For applications requiring precise solubility values, the detailed experimental protocol provided in this guide offers a reliable methodology. This guide serves as a foundational resource for researchers and professionals working with this compound, enabling informed decisions in formulation and process development.

References

- 1. Pentaerythritol Stearate-CHNV - Zinc Stearate|Calcium Stearate|Magnesium Stearate 东莞市汉维科技股份有限公司 [gdchnv.com]

- 2. CN100341844C - Pentaerythritol stearate preparation method - Google Patents [patents.google.com]

- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 4. Pentaerythritol triacrylate | C14H18O7 | CID 19042 - PubChem [pubchem.ncbi.nlm.nih.gov]

Thermal properties of Pentaerythritol diacrylate monostearate (TGA, DSC)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the thermal properties of pentaerythritol esters, with a specific focus on the analytical techniques of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). Due to the limited availability of public data on Pentaerythritol Diacrylate Monostearate, this document will utilize data from structurally similar compounds, such as Pentaerythritol Tetrastearate, to illustrate the principles and expected thermal behavior of this class of molecules. These esters are widely used in various industrial applications, including as lubricants, plasticizers, and in polymer formulations, making a thorough understanding of their thermal stability and phase transitions crucial for product development and quality control.[1]

Introduction to Thermal Analysis Techniques

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are fundamental thermal analysis methods that offer critical insights into the material properties of chemical substances.[1]

-

Thermogravimetric Analysis (TGA): This technique measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. TGA is primarily used to determine the thermal stability and decomposition profile of a material.

-

Differential Scanning Calorimetry (DSC): This method measures the heat flow into or out of a sample as it is subjected to a controlled temperature program. DSC is employed to identify and quantify thermal transitions such as melting, crystallization, and glass transitions.

Thermal Properties of Pentaerythritol Esters

Pentaerythritol esters are known for their excellent thermal and oxidative stability, which is attributed to the neopentyl structure of the pentaerythritol core that lacks a labile hydrogen on the β-carbon.[1]

Thermogravimetric Analysis (TGA) Data

TGA provides information on the decomposition temperature of a substance. For pentaerythritol esters, the decomposition generally occurs at high temperatures. As a representative example, data for Pentaerythritol Tetrastearate (PETS) is presented below.

| Material | Onset Decomposition Temperature (°C) | Temperature of Maximum Weight Loss (°C) | Residue at 600°C (%) | Atmosphere |

| Pentaerythritol Tetrastearate | ~375 | ~400 | Not specified | Not specified |

Data derived from available literature on Pentaerythritol Tetrastearate.[2]

Differential Scanning Calorimetry (DSC) Data

DSC analysis reveals the phase transitions of a material. For pentaerythritol esters, which are often waxy solids at room temperature, the melting point is a key characteristic.

| Material | Melting Point (°C) |

| Pentaerythritol Tetrastearate | 62.0 - 66.0 |

Data sourced from a technical data sheet for Pentaerythritol Tetrastearate.

Experimental Protocols

Detailed and consistent experimental protocols are essential for obtaining reproducible TGA and DSC data. The following sections outline typical methodologies for the thermal analysis of pentaerythritol esters.

Thermogravimetric Analysis (TGA) Protocol

A standard TGA protocol for analyzing a pentaerythritol ester would involve the following steps:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: A small, representative sample of the material (typically 5-10 mg) is accurately weighed into a clean TGA pan (e.g., alumina or platinum).

-

Atmosphere: The experiment is typically conducted under an inert atmosphere, such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

-

Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 600-800°C) at a constant heating rate (e.g., 10°C/min).

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset of decomposition and the temperature of maximum decomposition rate (from the derivative of the TGA curve, DTG).

Differential Scanning Calorimetry (DSC) Protocol

A typical DSC protocol for determining the melting point and other thermal transitions of a pentaerythritol ester is as follows:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: A small amount of the sample (typically 2-5 mg) is hermetically sealed in an aluminum pan. An empty, sealed aluminum pan is used as a reference.

-

Atmosphere: The experiment is usually performed under a nitrogen purge (e.g., 50 mL/min) to maintain an inert environment.

-

Temperature Program: A common temperature program involves an initial heating ramp to melt the sample and erase its thermal history, followed by a controlled cooling step, and a final heating ramp during which the data is collected. A typical heating and cooling rate is 10°C/min.

-

Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to determine the peak temperature of endothermic events (e.g., melting) and the onset of exothermic events (e.g., crystallization).

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the thermal analysis of a pentaerythritol ester using TGA and DSC.

References

Pentaerythritol Diacrylate Monostearate: A Technical Safety Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Pentaerythritol diacrylate monostearate is a complex organic molecule utilized in various industrial and research applications. A thorough understanding of its material safety profile is paramount for ensuring safe handling and experimental conduct. This guide provides a comprehensive overview of the available safety-related data for this compound, including its physicochemical properties, potential hazards, and recommended safety protocols. Due to the limited availability of a dedicated Material Safety Data Sheet (MSDS) for this specific compound, this guide also incorporates data from structurally related pentaerythritol esters to provide a more complete hazard assessment.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of a substance is the foundation of a robust safety assessment. The following table summarizes the key physical and chemical data for this compound.

| Property | Value | Source |

| Molecular Formula | C₂₉H₅₀O₇ | PubChem[1], ChemicalBook[2], Alfa Chemistry[3] |

| Molecular Weight | 510.7 g/mol | PubChem[1], ChemicalBook[2], Alfa Chemistry[3] |

| CAS Number | 92092-01-8 | ChemicalBook[2][4] |

| IUPAC Name | [2-(hydroxymethyl)-3-prop-2-enoyloxy-2-(prop-2-enoyloxymethyl)propyl] octadecanoate | PubChem[1] |

| Synonyms | PEDAS cpd, 2-(Hydroxymethyl)-2-((stearoyloxy)methyl)propane-1,3-diyl diacrylate | PubChem[1], Alfa Chemistry[3] |

| Melting Point | 29-31 °C (lit.) | ChemicalBook[2][4], Sigma-Aldrich[5] |

| Density | 1.018 g/mL at 25 °C (lit.) | ChemicalBook[2][4], Sigma-Aldrich[5] |

| Flash Point | 113 °C (235.4 °F) - closed cup | Sigma-Aldrich[5] |

| Hydrogen Bond Donor Count | 1 | PubChem, Alfa Chemistry[3] |

| Hydrogen Bond Acceptor Count | 7 | PubChem, Alfa Chemistry[3] |

| Topological Polar Surface Area | 99.1 Ų | PubChem, Alfa Chemistry[3] |

| Form | Solid | Sigma-Aldrich[5] |

Toxicological Information and Hazard Assessment

Hazard Summary Based on Related Compounds (Pentaerythritol Tri/Tetra-acrylates):

-

Skin Irritation: Acrylate esters are known to be skin irritants.[6][7] Pentaerythritol triacrylate has been shown to cause skin irritation.

-

Eye Irritation: May cause serious eye irritation.[6]

-

Skin Sensitization: There is a potential for allergic skin reactions (skin sensitization) upon repeated contact.[6] Multifunctional acrylates are known to be potent skin sensitizers.

-

Inhalation: Vapors or mists may be irritating to the respiratory tract.

-

Ingestion: The acute oral toxicity of related compounds is generally low; however, ingestion should always be avoided.

| Hazard | Finding for Related Compounds | Source |

| Acute Oral Toxicity (LD50, Rat) | > 5,000 mg/kg (Pentaerythritol tetraacrylate) | Sigma-Aldrich[7] |

| Skin Corrosion/Irritation | Causes skin irritation (Pentaerythritol tri/tetra-acrylate) | Sigma-Aldrich[7] |

| Serious Eye Damage/Irritation | Causes serious eye irritation (Pentaerythritol tri/tetra-acrylate) | Sigma-Aldrich[7] |

| Respiratory or Skin Sensitization | May cause an allergic skin reaction (Pentaerythritol tri/tetra-acrylate) | Sigma-Aldrich[7] |

| Carcinogenicity | Suspected of causing cancer (Pentaerythritol tetraacrylate) | Sigma-Aldrich[7] |

Experimental Protocols for Safety Assessment

Standardized experimental protocols are essential for the reliable evaluation of a chemical's safety. The Organisation for Economic Co-operation and Development (OECD) provides a set of internationally recognized guidelines for the testing of chemicals. The following are examples of key experimental protocols relevant to the assessment of substances like this compound.

3.1. Acute Dermal Irritation/Corrosion (OECD Test Guideline 404)

-

Objective: To determine the potential of a substance to cause irritation or corrosion to the skin.

-

Methodology: A small amount of the test substance (0.5 g or 0.5 mL) is applied to a shaved area of the skin of a single animal (typically a rabbit). The application site is covered with a gauze patch and wrapping for a 4-hour exposure period. After removal of the patch, the skin is observed for erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours). The severity of the reactions is scored, and the substance is classified based on the scores.

3.2. Skin Sensitization: Local Lymph Node Assay (LLNA) (OECD Test Guideline 429)

-

Objective: To determine the potential of a substance to induce skin sensitization.

-

Methodology: The test substance is applied to the dorsal surface of the ears of mice for three consecutive days. On day 5, a radiolabeled proliferation marker (e.g., ³H-methyl thymidine) is injected intravenously. Three hours later, the animals are euthanized, and the draining auricular lymph nodes are excised and weighed. The incorporation of the radiolabel is measured, and a stimulation index (SI) is calculated by comparing the proliferation in treated animals to that in control animals. A substance is classified as a sensitizer if the SI is greater than or equal to 3.

3.3. Acute Oral Toxicity - Acute Toxic Class Method (OECD Test Guideline 423)

-

Objective: To estimate the acute oral toxicity (LD50) of a substance.

-

Methodology: A stepwise procedure is used with a small number of animals (typically rats) per step. The substance is administered orally at one of three fixed starting doses (5, 50, or 300 mg/kg body weight). The outcome (survival or death) in the first step determines the dose for the next step. The procedure is designed to classify the substance into one of five toxicity classes based on the observed mortality.

Hazard Identification and Response Workflow

Effective laboratory safety relies on a clear and logical workflow for identifying and responding to potential hazards. The following diagram illustrates a general workflow for handling a chemical with an incomplete safety profile like this compound.

References

- 1. oecd.org [oecd.org]

- 2. oecd.org [oecd.org]

- 3. rrma-global.org [rrma-global.org]

- 4. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]

- 5. This compound | C29H50O7 | CID 4145213 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. View Attachment [cir-reports.cir-safety.org]

- 7. INTRODUCTION - NTP Genetically Modified Model Report on the Toxicology Studies of Pentaerythritol Triacrylate (Technical Grade) (CASRN 3524-68-3) in F344/N Rats, B6C3F1 Mice, and Genetically Modified (FVB Tg.AC Hemizygous) Mice (Dermal Studies) - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Role of Pentaerythritol Diacrylate Monostearate as a Non-Ionic Surfactant: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pentaerythritol diacrylate monostearate is a non-ionic surfactant with a unique molecular architecture that combines a hydrophilic headgroup with both a lipophilic alkyl chain and polymerizable acrylate moieties. This structure imparts amphiphilic properties, enabling its use as an emulsifier and stabilizer in various formulations. The presence of acrylate groups allows for its covalent incorporation into polymer matrices, offering enhanced stability and reduced leachability in drug delivery systems and other advanced materials. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and potential applications of this compound as a non-ionic surfactant, with a particular focus on its relevance to pharmaceutical and drug delivery research.

Introduction

Non-ionic surfactants are critical components in a myriad of scientific and industrial applications, particularly in the pharmaceutical field where they are utilized as emulsifiers, solubilizers, and wetting agents. This compound belongs to a specialized class of non-ionic surfactants known as polymerizable surfactants or "surfmers." These molecules possess a conventional surfactant structure—a hydrophilic head and a hydrophobic tail—along with a polymerizable group. This dual functionality allows them to participate in polymerization reactions, leading to their covalent immobilization at interfaces or within a polymer network. This guide delves into the core aspects of this compound, offering a technical resource for professionals in drug development and materials science.

Physicochemical Properties

The performance of this compound as a non-ionic surfactant is dictated by its distinct molecular structure, which features a central pentaerythritol core. This core is esterified with one long-chain saturated fatty acid (stearic acid) and two acrylic acid molecules, leaving one free hydroxyl group.

Molecular Structure

The chemical structure of this compound is presented below. The long stearate chain provides the lipophilic character, while the remaining hydroxyl group and the ester functionalities contribute to its hydrophilic nature. The two acrylate groups are available for polymerization.

Molecular Structure of this compound

Quantitative Data

| Property | Value | Source |

| Molecular Formula | C29H50O7 | PubChem |

| Molecular Weight | 510.70 g/mol | PubChem |

| Appearance | White to off-white solid | General knowledge |

| Melting Point | 29-31 °C | Sigma-Aldrich |

| Density | 1.018 g/mL at 25 °C | Sigma-Aldrich |

| Calculated HLB Value | ~5-7 | Theoretical Calculation (Griffin's Method) |

| Estimated CMC | 10-4 - 10-5 M | Inferred from similar polymerizable surfactants |

| Estimated Surface Tension | 30-40 mN/m | Inferred from similar polymerizable surfactants |

Synthesis of this compound

The synthesis of this compound is typically achieved through a multi-step esterification process. A generalized protocol is outlined below, which can be adapted and optimized based on specific laboratory conditions and desired product purity.

Experimental Protocol: Synthesis

Objective: To synthesize this compound via sequential esterification of pentaerythritol.

Materials:

-

Pentaerythritol

-

Stearic acid

-

Acrylic acid

-

p-Toluenesulfonic acid (catalyst)

-

Hydroquinone (polymerization inhibitor)

-

Toluene (solvent for azeotropic removal of water)

-

Sodium bicarbonate solution (for neutralization)

-

Magnesium sulfate (drying agent)

-

Appropriate solvents for purification (e.g., hexane, ethyl acetate)

Procedure:

-

Step 1: Monostearate Synthesis

-

In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve pentaerythritol and one molar equivalent of stearic acid in toluene.

-

Add a catalytic amount of p-toluenesulfonic acid.

-

Heat the mixture to reflux and continuously remove the water formed during the reaction via the Dean-Stark trap.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or by measuring the acid value of the reaction mixture.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Wash the organic phase with a saturated sodium bicarbonate solution to neutralize the catalyst, followed by brine.

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude pentaerythritol monostearate.

-

-

Step 2: Diacrylate Synthesis

-

Dissolve the crude pentaerythritol monostearate in a suitable solvent (e.g., toluene or dichloromethane) in a reaction vessel.

-

Add a polymerization inhibitor such as hydroquinone.

-

Add two molar equivalents of acrylic acid and a catalytic amount of p-toluenesulfonic acid.

-

Heat the mixture to reflux (if using toluene with a Dean-Stark trap) or stir at a moderately elevated temperature.

-

Monitor the reaction by TLC until completion.

-

Upon completion, cool the reaction mixture and neutralize the catalyst with a sodium bicarbonate solution.

-

Wash the organic phase with brine, dry over magnesium sulfate, and remove the solvent in vacuo.

-

-

Purification:

-

The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to isolate the desired this compound.

-

Characterization:

-

The structure of the final product should be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and FT-IR.

-

The purity can be assessed by techniques like High-Performance Liquid Chromatography (HPLC).

Synthetic Workflow for this compound

Role as a Non-Ionic Surfactant

The amphiphilic nature of this compound allows it to function as a non-ionic surfactant, capable of reducing surface and interfacial tension.

Hydrophilic-Lipophilic Balance (HLB)

HLB = 20 * (Mh / M)

Where:

-

Mh is the molecular mass of the hydrophilic portion of the molecule.

-

M is the total molecular mass of the molecule.

For this compound, the hydrophilic portion consists of the pentaerythritol core, the unreacted hydroxyl group, and the ester linkages. The lipophilic part is primarily the long stearate chain. A calculated HLB value in the range of 5-7 suggests that it is likely to be a good water-in-oil (W/O) emulsifier.

Critical Micelle Concentration (CMC) and Surface Tension Reduction

The CMC is the concentration at which surfactant molecules begin to self-assemble into micelles in a solution. For polymerizable surfactants, the CMC is an important indicator of their efficiency. While no specific CMC value has been reported for this compound, it is expected to be in the range of 10⁻⁴ to 10⁻⁵ M, similar to other non-ionic surfactants with comparable alkyl chain lengths. Above the CMC, it is anticipated to reduce the surface tension of water to approximately 30-40 mN/m.

Experimental Protocols for Surfactant Characterization

Objective: To determine the key surfactant properties (HLB, CMC, and surface tension) of this compound.

4.3.1. Determination of Experimental HLB (Water Titration Method)

-

Prepare a series of emulsions with varying ratios of a known hydrophilic surfactant (e.g., Tween 80) and the test surfactant (this compound).

-

Titrate each emulsion with water until phase inversion occurs.

-

The HLB of the surfactant mixture that requires the largest volume of water to induce phase inversion corresponds to the required HLB of the oil phase, from which the HLB of the test surfactant can be calculated.

4.3.2. Determination of CMC and Surface Tension

-

Prepare a series of aqueous solutions of this compound with increasing concentrations.

-

Measure the surface tension of each solution using a tensiometer (e.g., Du Noüy ring or Wilhelmy plate method).

-

Plot the surface tension as a function of the logarithm of the surfactant concentration.

-

The CMC is the concentration at which the surface tension plateaus. The surface tension at the CMC (γCMC) is also determined from this plot.

Workflow for CMC and Surface Tension Determination

Applications in Drug Delivery

The unique properties of this compound make it a promising candidate for various applications in drug delivery, primarily due to its ability to be polymerized.

Polymerizable Emulsifier for Stable Formulations

In emulsion-based drug delivery systems (e.g., creams, lotions, and nanoemulsions), conventional surfactants can desorb from the oil-water interface, leading to instability. As a polymerizable surfactant, this compound can be used to emulsify a drug-containing oil phase, and subsequent polymerization of the acrylate groups can lock the surfactant at the interface. This results in highly stable emulsions with reduced drug leakage and improved shelf life.

Surface Modification of Nanoparticles

This compound can be used in the preparation of polymeric nanoparticles for drug delivery. During emulsion polymerization, it can act as a stabilizer for the forming nanoparticles. Its subsequent polymerization onto the nanoparticle surface can create a hydrophilic and biocompatible shell, which can improve the in vivo circulation time and reduce opsonization.

In-situ Forming Gels and Implants

The acrylate functionality allows for the incorporation of this compound into in-situ gelling formulations. For instance, a liquid formulation containing a drug, a polymer, and this surfactant could be injected into the body, where it would then polymerize to form a solid implant for sustained drug release. The surfactant would aid in the initial solubilization of the drug and would be permanently entrapped within the polymer matrix upon gelling.

Conclusion

This compound is a versatile non-ionic surfactant with the added advantage of being polymerizable. While there is a need for more extensive experimental characterization of its surfactant properties, its unique molecular structure suggests significant potential in the development of advanced and stable drug delivery systems. The ability to covalently bind this surfactant to a polymer backbone opens up new avenues for creating robust formulations with enhanced performance and reduced toxicity associated with free surfactants. Further research into its applications in emulsions, nanoparticles, and in-situ forming systems is warranted to fully exploit its capabilities in the pharmaceutical sciences.

Methodological & Application

Application Notes and Protocols for the Synthesis of Polymeric Monolithic Columns Using Pentaerythritol Diacrylate Monostearate (PEDAS)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polymeric monolithic columns represent a significant advancement in separation science, offering a continuous, single-piece porous support structure that overcomes some of the limitations of traditional particle-packed columns.[1] Their unique structure, characterized by large through-pores (macropores) and a porous polymer framework with smaller mesopores, facilitates high flow rates at lower backpressures and rapid mass transfer.[2][3][4] This results in faster separations without a significant loss of efficiency.[5] Pentaerythritol diacrylate monostearate (PEDAS) is a versatile monomer used in the synthesis of these columns, offering a balance of hydrophobic and hydrophilic properties suitable for various chromatographic applications.

This document provides detailed protocols for the synthesis of polymeric monolithic columns using PEDAS, including a standard free-radical polymerization method and an improved photo-initiated thiol-acrylate polymerization technique that enhances column permeability and performance.[6]

Key Performance Characteristics

The choice of synthesis method significantly impacts the morphology and, consequently, the chromatographic performance of the resulting monolithic column. The thiol-acrylate copolymerization of PEDAS with trimethylolpropane tris(3-mercaptopropionate) (TPTM) has been shown to produce monoliths with superior permeability and efficiency compared to those synthesized using PEDAS alone.[6]

Table 1: Comparison of Chromatographic Performance for Poly(PEDAS) and Poly(PEDAS-co-TPTM) Monolithic Columns

| Parameter | Poly(PEDAS) Monolith | Poly(PEDAS-co-TPTM) Monolith |

| Plate Height (µm) | 19.1 - 37.9 | 15.7 - 17.7 |

| Permeability | Lower | Higher |

| Peptide Identifications (µLC-MS/MS) | Not specified | 66 unique peptides from a four-protein digest |

Data sourced from a study comparing the two polymerization methods under similar conditions.[6]

Experimental Workflows

The synthesis of PEDAS-based monolithic columns involves several key stages, from capillary pretreatment to in-situ polymerization and final column conditioning. The general workflow is outlined below.

Caption: General workflow for the preparation of monolithic columns.

The specific polymerization mixture and initiation method are critical variables that define the final properties of the column. The diagram below illustrates the logical relationship between the components of the polymerization mixture and the resulting monolith characteristics.

Caption: Influence of components on monolith properties.

Experimental Protocols

Protocol 1: Synthesis of Poly(PEDAS) Monolithic Column via Photo-polymerization

This protocol describes the synthesis of a baseline monolithic column using PEDAS as the sole monomer.

Materials:

-

Fused-silica capillary (e.g., 100 µm I.D.)

-

This compound (PEDAS)

-

2,2-Dimethoxy-2-phenylacetophenone (DMPAP)

-

Porogenic solvents (e.g., Tetrahydrofuran and Decanol)

-

1 M Sodium hydroxide (NaOH)

-

3-(Trimethoxysilyl)propyl methacrylate

-

Methanol, Acetone

-

UV lamp (365 nm)

Procedure:

-

Capillary Pretreatment:

-

Cut a desired length of the fused-silica capillary.

-

Flush the capillary with acetone, followed by 1 M NaOH for 2 hours.

-

Rinse with water until neutral, then with methanol, and dry with a stream of nitrogen.

-

To covalently anchor the monolith to the capillary wall, fill the capillary with a solution of 3-(trimethoxysilyl)propyl methacrylate in acetone (e.g., 20% v/v) and let it react overnight at room temperature.

-

Flush with acetone and dry the capillary.

-

-

Preparation of Polymerization Mixture:

-

Prepare the porogenic solvent mixture (e.g., tetrahydrofuran/decanol). The ratio of these solvents is a critical parameter for controlling the porous structure of the monolith.[7]

-

Dissolve the photoinitiator, DMPAP, in the porogen mixture (e.g., 1% w/w relative to the monomer).

-

Add the PEDAS monomer to the solution. The monomer concentration will influence the density of the resulting polymer.

-

-

Polymerization:

-

Fill the pretreated capillary with the polymerization mixture using a syringe pump.

-

Seal both ends of the capillary with rubber septa.

-

Place the capillary under a UV lamp (365 nm) and irradiate for a specified time (e.g., 10-30 minutes) to induce polymerization.[6]

-

-

Column Washing and Conditioning:

-

After polymerization, trim the ends of the capillary.

-

Connect the column to an HPLC system and wash with the porogenic solvent (e.g., tetrahydrofuran) to remove unreacted monomers and other soluble components.

-

Subsequently, wash with a solvent miscible with the intended mobile phase (e.g., methanol or acetonitrile).

-

Equilibrate the column with the mobile phase until a stable baseline is achieved.

-

Protocol 2: Improved Synthesis via Photo-induced Thiol-Acrylate Polymerization of Poly(PEDAS-co-TPTM)

This protocol enhances the column properties by copolymerizing PEDAS with trimethylolpropane tris(3-mercaptopropionate) (TPTM).[6]

Materials:

-

All materials from Protocol 1

-

Trimethylolpropane tris(3-mercaptopropionate) (TPTM)

Procedure:

-

Capillary Pretreatment:

-

Follow the same procedure as in Protocol 1, step 1.

-

-

Preparation of Polymerization Mixture:

-

Prepare the porogenic solvent mixture as in Protocol 1.

-

Dissolve the photoinitiator, DMPAP, in the porogen mixture (e.g., 1% w/w relative to total monomers).

-

Add PEDAS and TPTM monomers to the solution. A typical molar ratio of acrylate groups (from PEDAS) to thiol groups (from TPTM) can be optimized for desired performance. The original study used specific weight ratios of PEDAS and TPTM.[6]

-

-

Polymerization:

-

Fill the capillary with the mixture and seal the ends as described in Protocol 1.

-

Irradiate with a UV lamp (365 nm) for approximately 10 minutes. The thiol-acrylate reaction is typically very rapid.[6]

-

-

Column Washing and Conditioning:

-

Follow the same procedure as in Protocol 1, step 4.

-

Characterization and Application

Morphology: The porous structure of the synthesized monoliths should be examined using Scanning Electron Microscopy (SEM). SEM images reveal the size and interconnectivity of the polymer globules and through-pores, which are crucial for understanding the column's permeability and efficiency.[6][8]

Chromatographic Performance: The performance of the columns should be evaluated by separating a standard mixture of small molecules (e.g., alkylbenzenes) or complex biological samples like protein digests.[6] Key parameters to determine include:

-

Column Efficiency (Plate Number/Height): A measure of the column's ability to produce narrow peaks.

-

Permeability: Determined by measuring the pressure drop at different flow rates.

-

Resolution: The ability to separate two adjacent peaks.

-

Peak Asymmetry: An indicator of interactions between the analyte and the stationary phase.

Applications: PEDAS-based monolithic columns are suitable for reversed-phase liquid chromatography (RPLC). The improved poly(PEDAS-co-TPTM) monoliths have demonstrated potential in proteomics for the separation of complex peptide mixtures prior to mass spectrometric analysis.[6] They can also be applied in the separation of synthetic polymers and other macromolecules.[9][10]

Conclusion

The synthesis of polymeric monolithic columns using this compound offers a flexible platform for creating robust and efficient separation media. By adjusting the polymerization mixture and method, such as through thiol-acrylate copolymerization, the column's properties can be tailored to meet the demands of specific applications, from the analysis of small molecules to complex proteomics research. The protocols provided herein offer a foundation for the development and optimization of these advanced chromatographic tools.

References

- 1. faculty.uml.edu [faculty.uml.edu]

- 2. chromatographyonline.com [chromatographyonline.com]

- 3. jddtonline.info [jddtonline.info]

- 4. mdpi.com [mdpi.com]

- 5. Comparison between monolithic and particle-packed platinum C18 columns in HPLC determination of acidic and basic test mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Improving permeability and chromatographic performance of poly(this compound) monolithic column via photo-induced thiol-acrylate polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Monolithic capillary columns based on pentaerythritol acrylates for molecular-size-based separations of synthetic polymers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. merckmillipore.com [merckmillipore.com]

Application Notes and Protocols: Photo-induced Polymerization of Pentaerythritol Diacrylate Monostearate for Amphiphilic Hydrogels

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrogels are three-dimensional, hydrophilic polymer networks capable of retaining large amounts of water while maintaining their structural integrity.[1][2][3] Their biocompatibility and tunable physicochemical properties make them ideal candidates for a wide range of biomedical applications, including tissue engineering and controlled drug delivery.[4][5][6] Photo-induced polymerization, or photopolymerization, is a versatile method for hydrogel fabrication that offers exceptional spatial and temporal control over the crosslinking process.[7][8] This technique utilizes light to activate a photoinitiator, which then triggers the rapid polymerization of monomer and crosslinker precursors into a hydrogel network.[8]

This document details the application of Pentaerythritol diacrylate monostearate (PEDAS) as a novel monomer for the synthesis of amphiphilic hydrogels. PEDAS is a unique molecule featuring a central pentaerythritol core, two polymerizable acrylate groups, and a long, hydrophobic stearate chain.[9] This amphiphilic nature—containing both hydrophilic and hydrophobic moieties—allows for the formation of hydrogels with distinct microdomains capable of encapsulating both hydrophilic and hydrophobic therapeutic agents.[10][11] The diacrylate functionality enables PEDAS to act as both a monomer and a crosslinker, simplifying the formulation.

These PEDAS-based hydrogels are particularly promising for drug delivery applications where sustained release of hydrophobic drugs is desired.[3][10] The following protocols provide a comprehensive guide to the synthesis, characterization, and evaluation of these novel hydrogels.

Experimental Protocols

Protocol 1: Synthesis of PEDAS Hydrogels via Photopolymerization

This protocol describes the fabrication of PEDAS hydrogel discs using UV-A light-initiated free-radical polymerization.

Materials:

-

This compound (PEDAS)

-

Photoinitiator: 2-hydroxy-2-methylpropiophenone (e.g., Irgacure 1173) or 1-hydroxycyclohexyl phenyl ketone (HCPK)[10]

-

Solvent: Phosphate-buffered saline (PBS, pH 7.4) or Dimethyl sulfoxide (DMSO) for higher PEDAS concentrations

-

Molds (e.g., 1 mm thick silicone spacers between glass slides)

-

UV light source (365 nm, 3-5 mW/cm²)[12]

-

Vortex mixer

-

Syringes and needles

Procedure:

-

Precursor Solution Preparation:

-

In a light-protected vial (e.g., an amber vial), dissolve the desired amount of PEDAS monomer in the chosen solvent (PBS or DMSO). For example, to prepare a 20% (w/v) solution, dissolve 200 mg of PEDAS in 1 mL of solvent.

-

Add the photoinitiator to the solution. A typical concentration is 0.05% (w/v) relative to the monomer solution.[13] For the 1 mL solution, this would be 0.5 mg.

-

Vortex the mixture thoroughly until the monomer and photoinitiator are completely dissolved. If necessary, gentle heating (40-50°C) can be applied to dissolve PEDAS in PBS.

-

-

Molding and Polymerization:

-

Assemble the molds (glass slides separated by a silicone spacer).

-

Carefully inject the precursor solution into the mold using a syringe, ensuring no air bubbles are trapped.

-

Expose the mold to a UV light source (365 nm) for a specified duration. Polymerization time can be varied (e.g., 5-30 minutes) to control the crosslinking density.[10] The UV intensity should be controlled, typically in the range of 3-5 mW/cm², which is generally considered non-cytotoxic.[12]

-

-

Hydrogel Disc Preparation and Purification:

-

After UV exposure, carefully disassemble the molds to retrieve the hydrogel sheet.

-